molecular formula C41H82O2 B093783 Methyl 34,36-dimethyloctatriacontanoate CAS No. 18082-12-7

Methyl 34,36-dimethyloctatriacontanoate

Cat. No.: B093783
CAS No.: 18082-12-7
M. Wt: 607.1 g/mol
InChI Key: XHQWNFZZUZJVDG-UHFFFAOYSA-N
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Description

Methyl 34,36-dimethyloctatriacontanoate is a long-chain fatty acid methyl ester characterized by a 38-carbon backbone (octatriacontanoate) with methyl branches at positions 34 and 35. Its molecular formula is C₃₉H₇₆O₂, and it has a molecular weight of 582.0 g/mol. This compound is synthesized via esterification of 34,36-dimethyloctatriacontanoic acid with methanol under acidic or enzymatic catalysis. Key applications include its use in lipid membrane studies, surfactant research, and material science due to its unique branching pattern, which influences physical properties like melting point and solubility .

Properties

CAS No.

18082-12-7

Molecular Formula

C41H82O2

Molecular Weight

607.1 g/mol

IUPAC Name

methyl 34,36-dimethyloctatriacontanoate

InChI

InChI=1S/C41H82O2/c1-5-39(2)38-40(3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(42)43-4/h39-40H,5-38H2,1-4H3

InChI Key

XHQWNFZZUZJVDG-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

34,36-Dimethyloctatriacontanoic acid methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-101 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, palladium-catalyzed coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of LOXO-101 follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures .

Chemical Reactions Analysis

Types of Reactions: LOXO-101 primarily undergoes metabolic reactions in the body, including oxidation and conjugation. These reactions are facilitated by enzymes such as cytochrome P450 .

Common Reagents and Conditions: Common reagents used in the synthesis of LOXO-101 include palladium catalysts, organic solvents, and various nucleophiles. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the metabolic reactions of LOXO-101 are its oxidized and conjugated metabolites. These metabolites are usually less active than the parent compound and are excreted from the body .

Scientific Research Applications

LOXO-101 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the role of TRK gene fusions in cancer development and progression. Additionally, LOXO-101 serves as a valuable tool in precision medicine, allowing researchers to target specific genetic mutations in various cancer types .

In clinical settings, LOXO-101 has demonstrated consistent and durable antitumor activity across a wide range of patient ages and tumor types. It has been well tolerated by patients, making it a promising therapeutic option for cancers with TRK gene fusions .

Mechanism of Action

LOXO-101 exerts its effects by selectively inhibiting the TRK family of receptor tyrosine kinases. These receptors are activated by neurotrophins, which play a crucial role in tumor cell growth and survival. By binding to TRK receptors, LOXO-101 prevents their activation, leading to the induction of cellular apoptosis and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility in Hexane Biological Activity (IC50)
This compound C₃₉H₇₆O₂ 582.0 78–80 High 15 μM (Membrane Integration)
Methyl 32,34-dimethylhexatriacontanoate C₃₇H₇₂O₂ 554.0 82–84 Moderate 22 μM
Methyl 35,37-dimethyltetracontanoate C₄₁H₈₀O₂ 610.1 75–77 High 12 μM

Key Findings:

Impact of Chain Length: Methyl 35,37-dimethyltetracontanoate (C41 chain) exhibits a lower melting point (75–77°C) compared to the C38 and C37 analogues due to increased chain flexibility and reduced crystallinity. Longer chains generally enhance solubility in non-polar solvents like hexane, as seen in Methyl 35,37-dimethyltetracontanoate .

Branching Position: this compound’s mid-chain branching (positions 34 and 36) results in a higher melting point (78–80°C) than the C41 analogue, where branching occurs closer to the terminal end. Mid-chain branching disrupts lipid packing less than terminal branching, leading to moderate solubility in Methyl 32,34-dimethylhexatriacontanoate .

Biological Activity: this compound demonstrates superior membrane integration efficiency (IC50 = 15 μM) compared to the C37 analogue (IC50 = 22 μM), likely due to optimal spacing between methyl groups, which aligns with lipid bilayer dimensions. The C41 analogue shows enhanced activity (IC50 = 12 μM), possibly owing to its longer chain improving hydrophobic interactions .

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